CD73-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

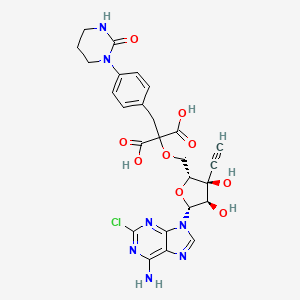

C26H26ClN7O9 |

|---|---|

Poids moléculaire |

616.0 g/mol |

Nom IUPAC |

2-[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3-ethynyl-3,4-dihydroxyoxolan-2-yl]methoxy]-2-[[4-(2-oxo-1,3-diazinan-1-yl)phenyl]methyl]propanedioic acid |

InChI |

InChI=1S/C26H26ClN7O9/c1-2-25(41)15(43-20(17(25)35)34-12-30-16-18(28)31-23(27)32-19(16)34)11-42-26(21(36)37,22(38)39)10-13-4-6-14(7-5-13)33-9-3-8-29-24(33)40/h1,4-7,12,15,17,20,35,41H,3,8-11H2,(H,29,40)(H,36,37)(H,38,39)(H2,28,31,32)/t15-,17+,20-,25-/m1/s1 |

Clé InChI |

ROWSPNRRBJYDCU-IRJNKLFQSA-N |

SMILES isomérique |

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O |

SMILES canonique |

C#CC1(C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Potent CD73 Inhibitor: AB680 (Quemliclustat)

Note to the Reader: A thorough search for a specific molecule designated "CD73-IN-14" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on a well-characterized, potent, and clinically relevant small molecule CD73 inhibitor, AB680 (quemliclustat) , as a representative example to fulfill the detailed requirements of this technical overview. The principles and methodologies described herein are broadly applicable to the study of other small molecule CD73 inhibitors.

Introduction: The CD73-Adenosine Axis in Cancer Immunotherapy

In the tumor microenvironment (TME), the ecto-enzyme CD73 (ecto-5'-nucleotidase) plays a pivotal role in orchestrating an immunosuppressive landscape. CD73 is a cell surface protein that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] This is often the final step in the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) to the immunosuppressive nucleoside, adenosine.[2] The accumulation of extracellular adenosine in the TME potently dampens the anti-tumor immune response by binding to adenosine receptors (primarily A2A and A2B receptors) on various immune cells, including T cells and Natural Killer (NK) cells.[2] This signaling cascade inhibits immune cell activation, proliferation, and effector functions, thereby allowing cancer cells to evade immune surveillance.[3] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppressive mechanism and unleash the full potential of the host's immune system against the tumor.[4]

AB680 (Quemliclustat): A Potent and Selective Small Molecule Inhibitor of CD73

AB680, also known as quemliclustat, is a novel, highly potent, reversible, and selective small molecule competitive inhibitor of human CD73.[3][5] Its development was a result of extensive structure-activity relationship (SAR) studies and structure-based drug design aimed at creating a therapeutic agent that can effectively block the production of adenosine in the TME.[2] AB680 has demonstrated a favorable pharmacokinetic profile in preclinical studies, characterized by low plasma clearance and a long half-life, making it suitable for parenteral administration.[2][5] It is currently being evaluated in clinical trials for various cancers.[6]

Mechanism of Action

The primary mechanism of action of AB680 is the direct inhibition of the enzymatic activity of both soluble and cell-bound CD73. By competitively binding to the active site of the CD73 enzyme, AB680 prevents the hydrolysis of AMP to adenosine. This leads to a significant reduction in the concentration of immunosuppressive adenosine within the TME. The reduction in adenosine levels has several downstream effects that collectively enhance anti-tumor immunity:

-

Restoration of T-cell Function: By preventing the activation of adenosine receptors on T-cells, AB680 restores their ability to proliferate, secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ), and exert their cytotoxic effects against cancer cells.[3][7]

-

Enhanced Efficacy of Immune Checkpoint Blockade: The adenosine pathway is a key mechanism of resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. AB680 has been shown to act synergistically with anti-PD-1 therapy by removing the adenosine-mediated suppression of T-cell activity, leading to more robust and durable anti-tumor responses.[3][8]

-

Modulation of the Tumor Microenvironment: Beyond T-cells, the reduction in adenosine can also impact other immune cells in the TME, such as NK cells and myeloid cells, further shifting the balance towards an anti-tumorigenic environment.

Quantitative Data for AB680

The following table summarizes the key quantitative data for AB680 based on preclinical studies.

| Parameter | Species | Value | Reference |

| Ki (Inhibition Constant) | Human CD73 | 5 pM | [2][5][9] |

| IC50 (Half maximal inhibitory concentration) | Human CD73 | Sub-nanomolar | [3] |

| Selectivity | Over related ecto-nucleotidases (e.g., CD39) | >10,000-fold | [10] |

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of AB680.

CD73 Enzyme Inhibition Assay (Malachite Green Assay)

This assay is used to determine the potency of an inhibitor against the enzymatic activity of CD73.

-

Principle: CD73 hydrolyzes AMP to adenosine and inorganic phosphate. The malachite green reagent forms a colored complex with the released inorganic phosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the enzyme activity.

-

Methodology:

-

Recombinant human CD73 enzyme or cells expressing CD73 (e.g., CHO-CD73 cells) are incubated with the substrate AMP in a suitable buffer.[10]

-

Various concentrations of the inhibitor (e.g., AB680) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the malachite green reagent is added.

-

The absorbance is measured at a specific wavelength (e.g., 620 nm).

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

T-Cell Proliferation and Cytokine Production Assays

These assays assess the ability of a CD73 inhibitor to reverse the immunosuppressive effects of adenosine on T-cells.

-

Principle: T-cell activation and proliferation are suppressed by adenosine. A CD73 inhibitor can restore these functions by blocking adenosine production.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured.

-

T-cells are activated using anti-CD3/CD28 antibodies or beads.[10]

-

AMP is added to the culture to serve as a substrate for endogenous CD73, leading to adenosine production and T-cell suppression.

-

Different concentrations of the CD73 inhibitor (e.g., AB680) are added to the culture.

-

For Proliferation: T-cell proliferation is measured after a few days of culture using methods like CFSE dilution by flow cytometry or incorporation of radioactive thymidine.

-

For Cytokine Production: The supernatant from the cell culture is collected, and the concentration of cytokines like IFN-γ and IL-2 is measured using ELISA or multiplex bead arrays.[3]

-

In Vivo Tumor Models

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of the CD73 inhibitor alone or in combination with other therapies.

-

Principle: The inhibitor is administered to mice bearing tumors, and its effect on tumor growth and the tumor immune microenvironment is assessed.

-

Methodology:

-

Cancer cells (e.g., B16F10 melanoma or MC38 colon adenocarcinoma) are implanted subcutaneously or orthotopically into immunocompetent mice.[3]

-

Once the tumors are established, mice are treated with the CD73 inhibitor (e.g., AB680), a vehicle control, and/or other therapies like anti-PD-1 antibodies.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors and spleens are harvested for further analysis.

-

The immune cell populations within the tumor (tumor-infiltrating lymphocytes) are analyzed by flow cytometry to assess changes in the number and activation state of T-cells and other immune cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The CD39/CD73-adenosine signaling pathway leading to immunosuppression.

Caption: AB680 inhibits CD73, blocking adenosine production and restoring T-cell function.

Caption: A typical experimental workflow for assessing the in vivo efficacy of AB680.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quemliclustat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of CD73-IN-14: A Potent Nucleoside Inhibitor of the Ecto-5'-Nucleotidase for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CD73, or ecto-5'-nucleotidase, has emerged as a critical immune checkpoint that contributes to a tumor's ability to evade the host's immune system. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in dampening the anti-tumor activity of T cells and natural killer (NK) cells. Consequently, the development of small molecule inhibitors targeting CD73 is a highly pursued strategy in cancer immunotherapy. This technical guide details the discovery and synthesis of CD73-IN-14, a potent, selective, and orally bioavailable nucleoside inhibitor of CD73. This document provides a comprehensive overview of the synthetic route, quantitative biochemical and cellular activity, and the detailed experimental protocols utilized in its characterization, serving as a valuable resource for professionals in the field of drug discovery and development.

Introduction: The Rationale for Targeting CD73

The tumor microenvironment (TME) is characterized by a complex network of signaling molecules that can either promote or suppress an anti-tumor immune response. One of the key immunosuppressive pathways involves the metabolism of extracellular adenosine triphosphate (ATP). Within the TME, ATP is converted to AMP by the ectoenzyme CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[1] High concentrations of adenosine in the TME exert potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, leading to inhibited T cell proliferation and cytokine release, and impaired NK cell cytotoxicity.

Given its crucial role in generating immunosuppressive adenosine, inhibiting CD73 is a promising therapeutic strategy to restore anti-tumor immunity. Small molecule inhibitors offer potential advantages over antibody-based therapies, including oral bioavailability and better tumor penetration. The discovery of this compound, a compound with nanomolar potency and favorable pharmacological properties, represents a significant advancement in this area.

Discovery of this compound

This compound, also referred to as compound 49 in the primary literature, was discovered through a systematic drug discovery campaign that began with a known hit molecule and progressed through lead optimization to identify a clinical candidate.[2] The development process focused on improving potency, selectivity, and pharmacokinetic properties of a series of nucleoside inhibitors.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic scheme is provided in the primary scientific literature and involves the construction of the modified nucleoside core followed by the addition of the side chains. For the precise, step-by-step synthetic route, researchers are directed to the experimental section of the cited publication.[2]

Quantitative Data

The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Activity of this compound [3][4]

| Assay Type | Parameter | Value |

| Biochemical Assay | ||

| Recombinant Human CD73 | IC50 | 0.17 nM |

| Cellular Assays | ||

| Adenosine Production in H1568 cells | EC50 | 0.79 ± 0.38 nM |

| AMP Hydrolysis in CD8+ T cells | EC50 | 0.22 nM |

| In Vivo Efficacy | ||

| EG7 Mouse Model (Oral Dosing) | Tumor Growth Inhibition | Dose-dependent |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration) [3][4]

| Dose (mg/kg) | Cmax (nM) | Tmax (hr) | AUC0-24h (ng*hr/mL) |

| 50 | 74 | 0.8 | 580 |

| 200 | 1800 | 0.8 | 6094 |

| 500 | 11000 | 0.3 | 18500 |

Signaling Pathways and Experimental Workflows

The CD73-Adenosine Signaling Pathway

The following diagram illustrates the central role of CD73 in the production of immunosuppressive adenosine within the tumor microenvironment.

Caption: CD73 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing CD73 inhibitors like this compound involves a multi-step experimental workflow.

Caption: A typical experimental workflow for the discovery of a CD73 inhibitor.

Experimental Protocols

Recombinant Human CD73 Biochemical Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified CD73 protein.

-

Principle: The assay quantifies the amount of inorganic phosphate released from the hydrolysis of AMP by recombinant human CD73.

-

Materials: Recombinant human CD73 enzyme, AMP (substrate), Malachite Green Phosphate Assay Kit.

-

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2).

-

Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.

-

Add recombinant CD73 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding AMP to the wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of free phosphate using a Malachite Green-based detection reagent according to the manufacturer's protocol.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Cell-Based Adenosine Production Assay

This assay measures the inhibition of CD73 activity on the surface of cancer cells.

-

Principle: The assay quantifies the amount of adenosine produced by cancer cells that endogenously express CD73.

-

Materials: A cancer cell line with high CD73 expression (e.g., H1568 non-small cell lung cancer cells), cell culture medium, AMP, and an LC-MS/MS system for adenosine quantification.

-

Procedure:

-

Plate the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Add AMP to the cell culture medium to serve as the substrate for CD73.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.

-

Calculate the EC50 value based on the dose-dependent inhibition of adenosine production.

-

T-cell Activation Assay

This assay evaluates the ability of a CD73 inhibitor to rescue T-cell function from adenosine-mediated suppression.

-

Principle: The assay measures the proliferation and cytokine production of T cells in the presence of AMP, with and without a CD73 inhibitor.

-

Materials: Isolated human or mouse T cells, anti-CD3/anti-CD28 antibodies (for T-cell stimulation), AMP, the test compound, and reagents for measuring proliferation (e.g., CFSE or BrdU) and cytokine levels (e.g., ELISA or CBA).

-

Procedure:

-

Isolate T cells from peripheral blood (human) or spleen (mouse).

-

Label T cells with a proliferation tracking dye (e.g., CFSE), if applicable.

-

Culture the T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Add AMP to the culture medium to generate adenosine via endogenous CD73 on the T cells.

-

Add the test compound at various concentrations.

-

Incubate the cells for 3-5 days.

-

Measure T-cell proliferation by flow cytometry (CFSE dilution) or a colorimetric assay (BrdU incorporation).

-

Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, IL-2) by ELISA or a multiplex bead array.

-

Assess the ability of the compound to reverse the AMP-mediated suppression of T-cell proliferation and cytokine production.

-

Logical Relationships in the Mechanism of Action

The therapeutic rationale for CD73 inhibition is based on a clear logical cascade of events.

Caption: Logical flow of the mechanism of action for this compound.

Conclusion and Future Perspectives

This compound is a potent and orally bioavailable small molecule inhibitor of CD73 that has demonstrated significant anti-tumor activity in preclinical models.[3][4] Its mechanism of action, centered on the reversal of adenosine-mediated immune suppression, makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents such as checkpoint inhibitors. The detailed discovery, synthesis, and characterization data presented in this guide provide a solid foundation for further research and development in the field of CD73-targeted therapies. Future studies will likely focus on the clinical evaluation of this compound and similar compounds in various cancer types, as well as the identification of biomarkers to predict patient response.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of CD73-IN-14: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CD73-IN-14 is a potent and specific inhibitor of the ecto-5'-nucleotidase, CD73, a critical enzyme in the purinergic signaling pathway. This guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data for this compound and other relevant inhibitors are presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology and immunology.

Introduction to CD73: The Cellular Target

CD73, also known as ecto-5'-nucleotidase (NT5E), is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that plays a pivotal role in extracellular adenosine metabolism.[1][2] As a key enzyme in the purinergic signaling pathway, CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to produce adenosine.[1] This function is crucial in various physiological and pathological processes, particularly in the tumor microenvironment (TME).

Overexpression of CD73 has been observed in numerous cancer types and is often associated with poor prognosis.[3] By generating adenosine, an immunosuppressive molecule, CD73 helps tumors evade the immune system.[4] Adenosine acts on various immune cells, including T cells and natural killer (NK) cells, to dampen their anti-tumor activity.[5] Therefore, inhibiting CD73 has emerged as a promising therapeutic strategy in cancer immunotherapy.[3]

This compound: A Potent Inhibitor of CD73

This compound is a specific and orally bioactive inhibitor of CD73. Its primary cellular target is the enzymatic activity of the CD73 protein.

Quantitative Data for CD73 Inhibition

The potency of CD73 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). This data is crucial for comparing the efficacy of different compounds and for guiding drug development efforts.

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| This compound | Human CD73 | Biochemical | 0.17 nM | N/A | [6] |

| AB680 | Human CD73 | Biochemical | N/A | 5 pM | [7] |

| XC-12 | Soluble Human CD73 | Biochemical | 12.36 nM | N/A | [8] |

| XC-12 | Membrane-bound Human CD73 | Cell-based | 1.29 nM | N/A | [8] |

| AMPCP | Human CD73 | Biochemical | N/A | 59 nM | [9] |

| Compound 5 | Soluble Human CD73 | Biochemical | N/A | 0.318 nM | |

| Compound 5 | Human Breast Cancer Cells | Cell-based | 104 nM | N/A | |

| ORIC-533 | Human CD73 | Biochemical | <0.1 nM | N/A | |

| ORIC-533 | Human H1528 cells | Cell-based | 0.14 nM | N/A |

N/A: Not Available

The Purinergic Signaling Pathway and CD73's Role

The purinergic signaling pathway is a complex network that regulates a wide range of cellular processes through extracellular nucleotides and nucleosides. CD73 is a central enzyme in this pathway, responsible for the final step in the generation of adenosine from ATP.

Caption: The role of CD73 in the purinergic signaling pathway.

Experimental Protocols for CD73 Inhibitor Characterization

The characterization of a CD73 inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assay for CD73 Enzymatic Activity

Objective: To determine the in vitro potency (IC50) of an inhibitor against purified recombinant CD73 enzyme.

Principle: The enzymatic activity of CD73 is measured by detecting the amount of phosphate or adenosine produced from the hydrolysis of AMP. The reduction in product formation in the presence of the inhibitor is used to calculate the IC50 value. A common method is the malachite green assay, which colorimetrically detects the inorganic phosphate released.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2)

-

This compound or other test inhibitors

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant CD73 enzyme to each well (except for the blank).

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the AMP substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for CD73 Activity

Objective: To evaluate the inhibitory effect of a compound on CD73 activity in a cellular context, using cancer cell lines that endogenously express CD73.

Principle: The ability of the inhibitor to block CD73 activity on the surface of intact cells is assessed. This is often measured by quantifying the amount of adenosine produced in the cell culture supernatant using methods like HPLC-MS/MS or a coupled enzymatic assay.

Materials:

-

Cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

This compound or other test inhibitors

-

AMP substrate

-

Reagents for adenosine detection (e.g., adenosine detection kit or HPLC-MS/MS system)

-

96-well cell culture plate

Procedure:

-

Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with an appropriate buffer.

-

Add fresh buffer containing serial dilutions of the inhibitor or vehicle control to the cells.

-

Pre-incubate the cells with the inhibitor for a defined period (e.g., 1 hour) at 37°C.

-

Add the AMP substrate to initiate the reaction.

-

Incubate for a specific time at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of adenosine in the supernatant using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.

Experimental Workflow for CD73 Inhibitor Characterization

The discovery and characterization of a novel CD73 inhibitor follows a structured workflow, from initial screening to in vivo efficacy studies.

References

- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CD73 | 2407356-67-4 | Invivochem [invivochem.com]

- 5. A highly potent CD73 biparatopic antibody blocks organization of the enzyme active site through dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]

CD73-IN-14: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological activity and function of CD73-IN-14, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. CD73 plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. Inhibition of this enzyme is a promising strategy in cancer immunotherapy.

Core Biological Activity of this compound

This compound, also referred to as compound 49 in its discovery publication, is a nucleoside inhibitor designed to be potent, selective, and orally bioavailable. Its primary biological function is the inhibition of the enzymatic activity of CD73, which catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine. By blocking this crucial step, this compound effectively reduces the concentration of immunosuppressive adenosine in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[1][2]

The key outcomes of this compound's biological activity include:

-

Reversal of AMP-mediated immune suppression: The inhibitor has been shown to reverse the suppressive effects of AMP on CD8+ T cells.[1][2]

-

Increased tumor-infiltrating lymphocytes: In preclinical models, oral administration of this compound leads to an increase in the number of tumor-infiltrating CD8+ T cells, which are critical for anti-tumor immunity.

-

Anti-tumor efficacy: The compound has demonstrated significant anti-tumor activity in vivo, both as a single agent and in combination with other cancer therapies like chemotherapy and checkpoint inhibitors.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 0.17 nM | Human | Recombinant human CD73 enzyme inhibition assay | [1] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) | Reference |

| 5 | 136 | 0.5 | 258 | 38 | [1] |

| 25 | 845 | 1.0 | 2,160 | 64 | [1] |

Signaling Pathways

CD73 is a central node in the purinergic signaling pathway, which regulates a wide range of physiological and pathological processes, including immune responses. The inhibition of CD73 by this compound modulates this pathway to favor an anti-tumor immune response.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

CD73 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of CD73.

Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing recombinant human CD73 enzyme in a suitable assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with a serial dilution of this compound for a specified period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).

-

Reaction Termination: The reaction is stopped after a defined time interval.

-

Product Detection: The amount of adenosine produced is quantified. This can be achieved through various methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a coupled enzyme assay that detects the phosphate by-product.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Tumor Model Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Cell Implantation: A known number of tumor cells (e.g., MC38 murine colon adenocarcinoma cells) are subcutaneously implanted into syngeneic mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Group Randomization: Mice are randomized into different treatment groups, including a vehicle control group and groups receiving different doses of this compound.

-

Treatment Administration: this compound is administered orally according to a defined dosing schedule.

-

Monitoring: Tumor volume and the general health of the mice are monitored regularly.

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of CD73 that has demonstrated significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the inhibition of immunosuppressive adenosine production, makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of immuno-oncology.

References

In-Depth Technical Guide: CD73-IN-14 for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73-IN-14 has emerged as a potent and selective small molecule inhibitor of CD73, a critical ecto-enzyme in the adenosine signaling pathway. Within the tumor microenvironment (TME), CD73 plays a pivotal role in generating immunosuppressive adenosine, thereby enabling cancer cells to evade immune surveillance. By inhibiting CD73, this compound represents a promising therapeutic strategy to restore anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and pharmacological properties, and detailed experimental protocols for its evaluation in cancer immunology research.

Core Properties of this compound

This compound is an orally bioactive compound with high potency against the CD73 enzyme. Its inhibitory action leads to a reduction in adenosine production within the TME, which in turn enhances the activity of immune cells, particularly CD8+ T cells, leading to anti-tumor effects.

Quantitative Data Summary

| Parameter | Value | Notes |

| IC50 | 0.17 nM | This value represents the half-maximal inhibitory concentration against CD73 enzymatic activity. |

| In Vivo Efficacy | Dose-dependent reduction in tumor volume | Specific details on the tumor models and dosing regimens are outlined in the experimental protocols section. |

| Immunomodulatory Effect | Increased number of activated CD8+ T cells in tumors | This highlights the compound's ability to enhance the adaptive immune response against cancer. |

| Chemical Feature | Contains an alkyne group | This functional group makes this compound suitable for "click chemistry" applications, allowing for its conjugation to other molecules for research purposes. |

Mechanism of Action and Signaling Pathways

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the TME, high levels of extracellular ATP are released from dying or stressed cells. This ATP is sequentially hydrolyzed to AMP by CD39, and then to adenosine by CD73.[1] Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, triggering immunosuppressive signaling pathways.[1] This leads to decreased proliferation, cytokine release, and cytotoxic activity of these immune effector cells, ultimately allowing the tumor to escape immune destruction.[1]

This compound acts as a direct inhibitor of the enzymatic activity of CD73, thereby blocking the final and rate-limiting step in the production of extracellular adenosine.[3] This reduction in adenosine levels alleviates the suppression of immune cells, restoring their ability to recognize and eliminate cancer cells.

CD73-Adenosine Signaling Pathway

The following diagram illustrates the canonical pathway of adenosine production in the tumor microenvironment and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro CD73 Enzymatic Activity Assay (IC50 Determination)

This protocol describes a common method to determine the IC50 of a CD73 inhibitor using a biochemical assay that measures the amount of phosphate released from the hydrolysis of AMP.[4]

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine 5'-monophosphate (AMP)

-

This compound

-

Malachite Green Phosphate Assay Kit

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant CD73 enzyme to each well, except for the no-enzyme control wells.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the enzymatic reaction by adding AMP to all wells. The final concentration of AMP should be close to its Km value for CD73.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the free phosphate generated from AMP hydrolysis.

-

Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered this compound in a syngeneic mouse model.[5]

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice (depending on the cell line)

-

Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 or B16F10 for C57BL/6)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

-

Oral gavage needles

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound in the appropriate vehicle.

-

Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for the duration of the study (e.g., 2-3 weeks) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, flow cytometry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and analysis of TILs from tumor tissues to evaluate the effect of this compound on the immune cell composition, particularly the activation status of CD8+ T cells.

Materials:

-

Freshly excised tumors from the in vivo study

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase D, Hyaluronidase, and DNase I

-

FACS buffer (PBS with 2% FBS)

-

Red Blood Cell Lysis Buffer

-

70 µm cell strainers

-

Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD4, Granzyme B, Ki-67, PD-1)

-

Flow cytometer

Procedure:

-

Mince the excised tumors into small pieces in a petri dish containing RPMI-1640 medium.

-

Transfer the minced tissue to a digestion buffer containing Collagenase D, Hyaluronidase, and DNase I.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the digestion by adding RPMI-1640 with FBS.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer and count them.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against the desired surface and intracellular markers. For intracellular staining, a fixation and permeabilization step is required.

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells and their activation status (e.g., percentage of CD8+ T cells expressing Granzyme B or Ki-67).

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of a CD73 inhibitor like this compound.

Conclusion

This compound is a potent and specific inhibitor of CD73 with promising anti-tumor activity driven by the restoration of immune function within the tumor microenvironment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in cancer immunology. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term efficacy, and potential for combination therapies with other immunomodulatory agents.

References

The Role of CD73 Inhibition in the Tumor Microenvironment: A Technical Guide to Utilizing a Potent Small Molecule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. A key mechanism of immune evasion within the TME is the production of adenosine, a potent immunosuppressive molecule. The ecto-enzyme CD73 (ecto-5'-nucleotidase) plays a critical role in the final step of adenosine generation, converting AMP to adenosine.[1] High expression of CD73 in the TME is often associated with poor prognosis and resistance to immunotherapy.[2] Therefore, inhibition of CD73 presents a promising therapeutic strategy to reverse immunosuppression and enhance anti-tumor immunity.

This technical guide focuses on the use of a potent and selective small molecule CD73 inhibitor as a tool for studying the tumor microenvironment. As specific public information on "CD73-IN-14" is unavailable, this document will utilize AB680 (quemliclustat) , a well-characterized clinical-stage CD73 inhibitor, as a representative example to illustrate the principles and methodologies involved.[2][3]

Core Concepts: The CD73-Adenosine Axis in the Tumor Microenvironment

The generation of immunosuppressive adenosine in the TME is primarily a two-step enzymatic process. First, the ectonucleotidase CD39 converts extracellular ATP and ADP to AMP. Subsequently, CD73, which is expressed on various cell types within the TME including cancer cells, stromal cells, and immune cells, hydrolyzes AMP into adenosine.[4] This extracellular adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to a blunted anti-tumor immune response.[2]

Inhibition of CD73 blocks this critical step, preventing the production of adenosine and thereby restoring the function of tumor-infiltrating immune cells.[2] Small molecule inhibitors like AB680 offer advantages such as potential for good tumor penetration and flexible dosing regimens.[5]

Quantitative Data for the Representative CD73 Inhibitor: AB680 (Quemliclustat)

The following tables summarize the key quantitative data for AB680, a potent, reversible, and selective competitive inhibitor of human CD73.[6][7]

Table 1: In Vitro Potency of AB680

| Parameter | Value | Species | Reference |

| Ki | 5 pM | Human | [6] |

Table 2: Preclinical Pharmacokinetics of AB680

| Species | Clearance | Half-life | Reference |

| Mouse | Low | Long | [6] |

| Rat | Low | Long | [6] |

| Monkey | Low | Long | [6] |

Table 3: Clinical Dosing and Activity of AB680

| Parameter | Value | Indication | Reference |

| Recommended Phase 2 Dose | 100 mg Q2W (biweekly) | Gastrointestinal Malignancies | [8] |

| Target Inhibition | ≥90% of CD73 enzyme activity | Gastrointestinal Malignancies | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of CD73 inhibitors in research. Below are representative protocols for key experiments.

In Vitro CD73 Enzymatic Activity Assay

This assay is fundamental for determining the potency of a CD73 inhibitor. A common method is a colorimetric assay that measures the inorganic phosphate (Pi) released from the hydrolysis of AMP.

Protocol:

-

Reagents: Recombinant human CD73 enzyme, AMP (substrate), CD73 assay buffer, and a colorimetric phosphate detection reagent (e.g., Malachite Green-based).

-

Procedure: a. Prepare a serial dilution of the CD73 inhibitor (e.g., AB680). b. In a 96-well or 384-well plate, add the recombinant CD73 enzyme to each well, followed by the diluted inhibitor. c. Initiate the enzymatic reaction by adding AMP. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and add the colorimetric phosphate detection reagent. f. Measure the absorbance at the appropriate wavelength (e.g., ~620-670 nm). g. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[4]

In Vitro T-Cell Activation and Function Assays

These assays assess the ability of a CD73 inhibitor to reverse adenosine-mediated immunosuppression of T cells.

Mixed Lymphocyte Reaction (MLR):

-

Cells: Monocyte-derived dendritic cells (mo-DCs) and allogeneic CD4+ T cells.

-

Procedure: a. Co-culture mo-DCs and CD4+ T cells at a ratio of 1:4 (e.g., 2.5 x 104 mo-DCs and 1 x 105 CD4+ T cells). b. Add AMP to the co-culture to generate adenosine via endogenous CD73 activity. c. Treat the cells with the CD73 inhibitor (e.g., AB680) at various concentrations. d. Incubate for 4 days at 37°C. e. Collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA or Cytometric Bead Array (CBA). f. T-cell proliferation can be assessed by assays such as CFSE dilution or BrdU incorporation.[9]

In Vivo Syngeneic Mouse Tumor Model

This model is essential for evaluating the anti-tumor efficacy of a CD73 inhibitor alone and in combination with other immunotherapies.

Protocol using B16F10 Melanoma Model:

-

Animals: C57BL/6J mice.

-

Tumor Cell Implantation: a. Culture B16F10 melanoma cells. b. Subcutaneously inject a suspension of B16F10 cells (e.g., 5 x 105 cells) into the flank of the mice.

-

Treatment: a. Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle control, AB680, anti-PD-1 antibody, AB680 + anti-PD-1). b. Administer AB680 via an appropriate route and schedule (e.g., intravenous administration). c. Administer anti-PD-1 antibody as per established protocols.

-

Endpoint Analysis: a. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. b. At the end of the study, tumors can be excised for analysis of the tumor microenvironment by flow cytometry (to assess immune cell infiltration) or immunohistochemistry.[2][10]

Visualizations: Signaling Pathways and Experimental Workflows

CD73-Adenosine Signaling Pathway and Inhibition

Caption: The CD73-adenosine signaling pathway and its inhibition by AB680 (quemliclustat).

Experimental Workflow for In Vivo Efficacy Study

Caption: A representative experimental workflow for an in vivo efficacy study of a CD73 inhibitor.

Logical Relationship of CD73 Inhibition and Anti-Tumor Immunity

Caption: The logical cascade from CD73 activity to immune evasion and its reversal by a CD73 inhibitor.

References

- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arcusbio.com [arcusbio.com]

- 8. arcusbio.com [arcusbio.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. arcusbio.com [arcusbio.com]

The Potent and Selective CD73 Inhibitor: CD73-IN-14

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CD73-IN-14, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the CD73-adenosine pathway in oncology and immunology.

Chemical Properties and Structure

This compound is a small molecule inhibitor characterized by its high potency and oral bioavailability. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(((R)-((((3-(prop-2-yn-1-yloxy)phenyl)amino)carbonyl)oxy)methyl)tetrahydrofuran-3,4-diol |

| Molecular Formula | C26H26N7O9Cl |

| Molecular Weight | 615.98 g/mol |

| CAS Number | 2407356-67-4 |

| Appearance | Solid |

| IC50 | 0.17 nM |

| Biological Activity | Potent, selective, and orally active inhibitor of CD73. Increases the number of tumor-infiltrating CD8+ cells and demonstrates anti-tumor activity.[1][2][3][4] |

Mechanism of Action and Signaling Pathways

CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[5][6] Adenosine, in turn, acts as a potent immunosuppressive molecule within the tumor microenvironment by signaling through adenosine receptors (primarily A2A and A2B receptors) on various immune cells.[5][6] This leads to the suppression of anti-tumor immune responses, allowing cancer cells to evade immune surveillance.

This compound exerts its therapeutic effect by potently inhibiting the enzymatic activity of CD73.[1][2][3] This blockade of CD73 leads to a reduction in the production of immunosuppressive adenosine within the tumor microenvironment. The consequential decrease in adenosine signaling restores the function of various immune cells, including the activation and proliferation of CD8+ T cells, which are critical for killing cancer cells.[1][7]

The following diagram illustrates the CD73-adenosine signaling pathway and the mechanism of action of this compound.

Caption: CD73-adenosine signaling pathway and inhibition by this compound.

Experimental Protocols

The following are representative experimental protocols for the evaluation of this compound, based on methodologies described in the scientific literature.

In Vitro CD73 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CD73.

Methodology:

-

Recombinant human CD73 enzyme is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) and then stopped.

-

The amount of adenosine produced is quantified using a sensitive detection method, such as high-performance liquid chromatography (HPLC) or a commercially available adenosine detection kit.

-

The percentage of CD73 inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of orally administered this compound in a syngeneic mouse tumor model.

Methodology:

-

Female C57BL/6 mice are inoculated subcutaneously with a suitable murine cancer cell line (e.g., MC38 colon adenocarcinoma cells).

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.

-

This compound is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose and 0.2% Tween 80).

-

The treatment group receives oral doses of this compound (e.g., 10, 25, or 50 mg/kg) twice daily for a specified duration (e.g., 21 days). The control group receives the vehicle only.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess the infiltration of CD8+ T cells.

-

The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

The following diagram provides a generalized workflow for the preclinical evaluation of a CD73 inhibitor like this compound.

Caption: Generalized experimental workflow for the evaluation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Value |

| IC50 | Human | 0.17 nM |

| Pharmacokinetics (Oral, 50 mg/kg) | Rat | Cmax: 74 nMTmax: 0.8 hAUC0-24h: 580 ngh/mL |

| Pharmacokinetics (Oral, 200 mg/kg) | Rat | Cmax: 1800 nMTmax: 0.8 hAUC0-24h: 6094 ngh/mL |

| Pharmacokinetics (Oral, 500 mg/kg) | Rat | Cmax: 11000 nMTmax: 0.3 hAUC0-24h: 18500 ng*h/mL |

| In Vivo Efficacy | Mouse | Dose-dependent increase in tumor-infiltrating CD8+ cells and reduction in tumor volume. |

Conclusion

This compound is a highly potent and orally bioavailable small molecule inhibitor of CD73. Its ability to effectively block the production of immunosuppressive adenosine in the tumor microenvironment and enhance anti-tumor immunity, particularly through the activation of CD8+ T cells, makes it a promising candidate for further preclinical and clinical development in the field of cancer immunotherapy. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the key characteristics and therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. assaygenie.com [assaygenie.com]

- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Potency and Inhibition of CD73: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potency of CD73 inhibitors, with a focus on the determination of their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). It includes detailed experimental protocols for key assays and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of CD73 inhibition.

Introduction to CD73

CD73, also known as ecto-5'-nucleotidase (eN), is a cell-surface enzyme that plays a critical role in the tumor microenvironment.[1][2][3] It is a key component of the adenosine pathway, where it catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[1][4][5] The resulting accumulation of extracellular adenosine has potent immunosuppressive effects, hindering the anti-tumor immune response.[1][5][6] This makes CD73 a compelling therapeutic target in immuno-oncology.[1][7] A variety of small molecules and monoclonal antibodies that inhibit CD73 are currently under investigation.[4][7]

CD73 Inhibitor Potency

The potency of a CD73 inhibitor is a measure of its ability to block the enzymatic activity of CD73. This is typically quantified by its IC50 or Ki value. The IC50 is the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. The Ki is the dissociation constant of the enzyme-inhibitor complex and represents a more absolute measure of binding affinity.

A notable and exceptionally potent inhibitor of human CD73 is AB680.[8] This compound is a reversible, slow-onset competitive inhibitor with a Ki of 5 pM.[8] The development of such highly potent inhibitors is a significant advancement in the field.[7][8]

For comparison, other classes of CD73 inhibitors exhibit a range of potencies. Non-nucleotide inhibitors, for instance, typically have IC50 values in the micromolar range.[4] Below is a summary of the potency of selected CD73 inhibitors.

| Inhibitor | Type | Potency (Ki/IC50) | Reference |

| AB680 | Nucleotide Analog | 5 pM (Ki) | [8] |

| α,β-methylene-ADP (AOPCP) | Nucleotide Analog | Not specified | [8] |

| Oleclumab (MEDI9447) | Monoclonal Antibody | Not specified | [7] |

| PSB-0963 | Non-nucleotide | Micromolar range | [4] |

| LY3475070 | Non-nucleotide | Micromolar range | [4] |

Experimental Protocols for Determining CD73 Inhibition

The determination of CD73 inhibitor potency relies on robust and reproducible in vitro assays. A common method is a colorimetric inhibitor screening assay that measures the amount of free phosphate produced from the hydrolysis of AMP by CD73.

Principle of the Assay

The enzymatic activity of CD73 is directly proportional to the amount of inorganic phosphate (Pi) released from its substrate, AMP. By measuring the concentration of Pi, the rate of the enzymatic reaction can be determined. In the presence of an inhibitor, the rate of Pi production will decrease. The IC50 value of the inhibitor can then be calculated by measuring the enzyme activity over a range of inhibitor concentrations.

Materials

-

Purified recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP) substrate

-

CD73 assay buffer

-

Test inhibitor compound

-

Colorimetric detection reagent (e.g., a malachite green-based reagent that complexes with inorganic phosphate)

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at the appropriate wavelength (e.g., 630 nm)

Procedure

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant CD73 enzyme and AMP in CD73 assay buffer to the desired concentrations.

-

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor compound in the assay buffer.

-

Reaction Setup:

-

Add a fixed amount of the CD73 enzyme to each well of a 384-well plate.

-

Add the various concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the enzyme and inhibitor together for a predetermined period to allow for binding.

-

-

Initiation of Reaction: Add the AMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes). The reaction time should be within the linear range of the assay.

-

Termination and Detection:

-

Stop the reaction by adding the colorimetric detection reagent. This reagent will react with the free phosphate produced.

-

Allow the color to develop for a specified time.

-

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the absorbance of the negative control from all other readings.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental design is crucial for understanding the mechanism of CD73 inhibition.

CD73 Signaling Pathway

The following diagram illustrates the central role of CD73 in the adenosine signaling pathway. Extracellular ATP is converted to AMP by CD39, and subsequently, CD73 hydrolyzes AMP to produce adenosine, which then signals through its receptors on immune cells to suppress the immune response.

Caption: The CD73 signaling pathway in the tumor microenvironment.

Experimental Workflow for CD73 Inhibitor Screening

This diagram outlines the typical workflow for screening and characterizing CD73 inhibitors using an in vitro enzymatic assay.

Caption: A typical experimental workflow for CD73 inhibitor screening.

Conclusion

The development of potent and selective CD73 inhibitors represents a promising strategy in cancer immunotherapy. Understanding the methods to accurately determine their potency is crucial for the advancement of these therapeutic agents. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals working on the inhibition of CD73. The exceptional potency of inhibitors like AB680 highlights the potential of this therapeutic approach to modulate the tumor microenvironment and enhance anti-tumor immunity.

References

- 1. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. assaygenie.com [assaygenie.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Orally Bioavailable CD73 Inhibitor, CD73-IN-14: A Technical Overview of its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and pharmacokinetic properties of CD73-IN-14, a potent, orally active inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. This document is intended to serve as a comprehensive resource, detailing the preclinical data and experimental methodologies that underscore the therapeutic potential of this compound in the realm of immuno-oncology.

Introduction to CD73 and its Role in Tumor Immunity

CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1][2][3] Extracellular adenosine, in turn, acts as a potent immunosuppressive molecule, dampening the anti-tumor immune response by engaging with A2A and A2B adenosine receptors on various immune cells, including T cells and natural killer (NK) cells.[4][5] This suppression of immune surveillance allows cancer cells to evade destruction and proliferate. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppressive shield and enhance the efficacy of the body's natural anti-tumor defenses.

This compound: A Potent and Orally Bioavailable Inhibitor

This compound, also referred to in the literature as "compound 14," was identified by the Lai group as a potent and uncompetitive inhibitor of CD73. A key characteristic that distinguishes this compound is its excellent oral bioavailability, a critical attribute for patient convenience and compliance in clinical settings.

Pharmacokinetic Profile of this compound

In vivo studies have demonstrated the favorable pharmacokinetic properties of this compound. The key quantitative data are summarized in the table below.

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability (F) | 50.24% | [6] |

| In Vivo Half-life (t½) | 3.37 hours | [6] |

These data indicate that a significant fraction of orally administered this compound reaches systemic circulation and that the compound persists in the body for a duration conducive to maintaining therapeutic concentrations.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's oral bioavailability and pharmacokinetics.

In Vivo Oral Bioavailability and Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound following oral administration in a murine model.

Animal Model:

-

Species: Male BALB/c mice

-

Weight: 6-8 weeks old

Drug Formulation and Administration:

-

Oral (PO) Formulation: this compound was suspended in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 0.2% (v/v) Tween 80 in sterile water.

-

Intravenous (IV) Formulation: For the determination of absolute bioavailability, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

-

Dosing:

-

Oral administration was performed via gavage at a dose of 50 mg/kg.

-

Intravenous administration was performed via the tail vein at a dose of 5 mg/kg.

-

Blood Sampling:

-

Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at the following time points post-dosing:

-

Oral: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Intravenous: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

-

Samples were collected into heparinized tubes and immediately placed on ice.

Sample Processing and Analysis:

-

Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C.

-

The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), were calculated using non-compartmental analysis with Phoenix WinNonlin software.

-

Oral bioavailability (F%) was calculated using the formula:

-

F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100

-

Visualizing the CD73 Signaling Pathway and Experimental Workflow

To further elucidate the context of this compound's mechanism and the experimental design for its evaluation, the following diagrams are provided.

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

Caption: Experimental workflow for determining the oral bioavailability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of CD73 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine production by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response, promoting tumor growth and metastasis.[1][2] Consequently, inhibition of CD73 has emerged as a promising therapeutic strategy in immuno-oncology.

These application notes provide detailed protocols for the in vitro evaluation of CD73 inhibitors, using CD73-IN-14 as a representative compound. The methodologies described are designed to assess the enzymatic activity, cellular function, and potency of CD73 inhibitors.

CD73 Signaling Pathway

The canonical pathway of extracellular adenosine generation involves the sequential hydrolysis of adenosine triphosphate (ATP) by CD39 to AMP, followed by the conversion of AMP to adenosine by CD73. Adenosine then signals through its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppression.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following tables summarize the in vitro activity of representative small molecule CD73 inhibitors, AB680 (Quemliclustat) and XC-12, to provide a reference for expected potency.

Table 1: Biochemical Potency of Representative CD73 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (pM) | Reference |

| AB680 | Human CD73 | Soluble enzyme | 0.043 | 4.9 | [4] |

| XC-12 | Human CD73 | Soluble enzyme | 12.36 | N/A | [5][6] |

Table 2: Cellular Potency of Representative CD73 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| AB680 | CHO cells expressing hCD73 | Cell-based AMP hydrolysis | 0.070 | [4] |

| AB680 | Human CD8+ T cells | Cell-based AMP hydrolysis | 0.008 | [4][7] |

| AB680 | Human PBMCs | Cell-based AMP hydrolysis | 0.011 | [4] |

| XC-12 | Membrane-bound CD73 | Cell-based AMP hydrolysis | 1.29 | [5][6] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize a CD73 inhibitor like this compound.

Recombinant Enzyme Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of purified CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human CD73 enzyme in assay buffer.

-

Prepare a stock solution of AMP substrate in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add the recombinant CD73 enzyme to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding the AMP substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the generated inorganic phosphate by adding a colorimetric reagent such as Malachite Green.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CD73 activity inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Cell-Based AMP to Adenosine Conversion Assay

This assay measures the ability of a CD73 inhibitor to block the conversion of AMP to adenosine by CD73 expressed on the surface of cancer cells.

Methodology:

-

Cell Culture:

-

Culture a cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells or A549 lung cancer cells) to near confluency.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified pre-incubation time.

-

Add AMP to the wells to initiate the conversion to adenosine.

-

Incubate the plate at 37°C for a defined period.

-

Collect the supernatant from each well.

-

-

Adenosine Quantification:

-

Quantify the concentration of adenosine in the supernatant using a suitable method, such as a commercially available adenosine detection kit (e.g., luminescence-based) or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of adenosine production for each concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

T-Cell Activation and Proliferation Assay

This functional assay assesses the ability of a CD73 inhibitor to reverse the immunosuppressive effects of adenosine on T-cell activation and proliferation.

Experimental Logic:

Methodology:

-

T-Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) or CD8+ T-cells from healthy donor blood using density gradient centrifugation or magnetic-activated cell sorting (MACS).

-

-

Assay Setup:

-

Label the T-cells with a proliferation dye such as CFSE, if measuring proliferation.

-

Plate the T-cells in a 96-well plate.

-

Add T-cell activators (e.g., anti-CD3/CD28 antibodies or beads).

-

Add AMP to the culture medium to allow for the generation of adenosine by endogenous CD73.

-

Add serial dilutions of this compound or vehicle control.

-

-

Incubation and Analysis:

-

Incubate the plate for 48-72 hours at 37°C.

-

For proliferation analysis: Analyze CFSE dilution by flow cytometry.

-

For cytokine analysis: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ or TNF-α by ELISA.

-

-

Data Analysis:

-

Quantify the increase in T-cell proliferation or cytokine production in the presence of this compound compared to the AMP-treated control.

-

Determine the EC50 value, representing the concentration of the inhibitor that restores 50% of the maximal T-cell response.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of CD73 inhibitors like this compound. By systematically evaluating the biochemical and cellular activity, researchers can effectively determine the potency and mechanism of action of novel CD73-targeting compounds, facilitating their development as potential cancer immunotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecular CD73 inhibitors: Recent progress and future perspectives (2023) | Gong-hui Ge | 4 Citations [scispace.com]

- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CD73-IN-14 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction